N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide
CAS No.: 397288-23-2
Cat. No.: VC6390754
Molecular Formula: C23H18N2O4S
Molecular Weight: 418.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397288-23-2 |
|---|---|
| Molecular Formula | C23H18N2O4S |
| Molecular Weight | 418.47 |
| IUPAC Name | N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide |
| Standard InChI | InChI=1S/C23H18N2O4S/c1-27-17-11-15(12-18(13-17)28-2)21(26)23(30)24-16-7-5-6-14(10-16)22-25-19-8-3-4-9-20(19)29-22/h3-13H,1-2H3,(H,24,30) |
| Standard InChI Key | YWJUDGKLUDDOCM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)C(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Introduction
Synthesis
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide likely involves a multistep process:
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Formation of Benzoxazole Moiety:
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Benzoxazoles are typically synthesized by cyclization of o-aminophenols with carboxylic acids or derivatives (e.g., esters or acyl chlorides).
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Coupling with Phenyl and Dimethoxyphenyl Groups:
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The benzoxazole-containing phenyl group could be coupled with a dimethoxybenzaldehyde derivative via a condensation reaction.
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The incorporation of the thioamide group might involve the use of thiourea or similar sulfur-containing reagents under basic or acidic conditions.
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Final Assembly:
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The ethanethioamide core is introduced through selective reactions involving acylation and thiolation steps.
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This synthesis would require careful control of reaction conditions (e.g., temperature, solvent choice) to ensure regioselectivity and high yield.
Characterization Techniques
To confirm the structure and purity of this compound, the following analytical methods are typically employed:
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Spectroscopic Analysis:
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NMR (Nuclear Magnetic Resonance): and NMR spectra provide insights into the chemical environment of protons and carbons within the molecule.
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FT-IR (Fourier Transform Infrared Spectroscopy): Identifies functional groups such as thioamide () and ether () bonds through characteristic absorption bands.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Crystallography:
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Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the compound.
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Biological Implications
Compounds with similar structural features are often investigated for their pharmacological properties. Potential areas of interest include:
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Antimicrobial Activity:
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Benzoxazole derivatives have shown efficacy against bacterial and fungal pathogens due to their ability to interact with microbial enzymes.
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Anti-inflammatory Potential:
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Aromatic thioamides can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
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Anticancer Properties:
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The electron-rich aromatic rings may facilitate DNA intercalation or enzyme inhibition, making such compounds candidates for anticancer therapies.
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Antioxidant Activity:
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Methoxy groups on the phenyl ring enhance radical-scavenging activity, which could protect cells from oxidative stress.
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Further studies, including in silico docking experiments, ADMET profiling (absorption, distribution, metabolism, excretion, toxicity), and in vitro assays, are necessary to evaluate its full therapeutic potential.
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